
Ethyl 1-formylcyclobutanecarboxylate
Overview
Description
Ethyl 1-formylcyclobutanecarboxylate is a cyclobutane-derived ester featuring a formyl group (-CHO) and an ethyl ester (-COOEt) substituent on the same carbon atom of the four-membered ring. This compound is of interest in organic synthesis due to the strained cyclobutane ring, which can impart unique reactivity in ring-opening or functionalization reactions.
Biological Activity
Ethyl 1-formylcyclobutanecarboxylate (CAS Number: 57742-93-5) is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with a formyl and carboxylate functional group, which contributes to its reactivity and biological activity. The molecular formula is , and its structural representation can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 156.18 g/mol |
CAS Number | 57742-93-5 |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may function as an enzyme inhibitor , modulating key metabolic pathways crucial for cellular function. Additionally, it has been suggested that this compound may influence receptor activity , particularly in neurotransmitter systems, which could have implications for treating neurological disorders.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Related compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
- Enzyme Interaction : The compound may act as a substrate or inhibitor in various enzymatic reactions, affecting metabolic pathways essential for cellular homeostasis.
Anticancer Activity Study
A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanisms involved were linked to the induction of apoptosis and the inhibition of cell proliferation pathways.
Neuroprotective Study
Research on related compounds indicated protective effects on neuronal cells against oxidative damage. This suggests that this compound may have similar neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Cyclobutane ring, formyl group | Potential anticancer activity |
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate | Hydroxy group instead of formyl | Exhibits anti-inflammatory properties |
Cyclobutanecarboxylic acid, 1-(aminomethyl)-, ethyl ester | Lacks formyl group | Different functional group positioning |
This comparison highlights the distinctiveness of this compound within its class of compounds, particularly regarding its potential anticancer properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 1-formylcyclobutanecarboxylate, and how are reaction conditions optimized?
- Methodological Answer : this compound can be synthesized via formylation of ethyl cyclobutanecarboxylate derivatives. A common approach involves Vilsmeier-Haack formylation using POCl₃ and DMF, followed by esterification under acidic conditions (e.g., H₂SO₄) with ethanol . Reaction optimization includes reflux conditions (~80–100°C) and stoichiometric control of reagents to minimize side products. Purity is monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the formyl group (δ ~9.8 ppm for aldehyde proton) and cyclobutane ring protons (δ ~1.5–3.0 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (formyl C–H stretch) .
- HPLC/MS : For molecular weight confirmation (expected [M+H]⁺ = 187.1) and purity assessment (>95%) .
Q. How does the formyl group influence the compound’s reactivity in nucleophilic additions or reductions?
- Methodological Answer : The formyl group is highly electrophilic, enabling reactions like:
- Reduction : LiAlH₄ converts it to a hydroxymethyl derivative (e.g., Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, see ).
- Nucleophilic Attack : Grignard reagents add to the aldehyde, forming secondary alcohols. Stoichiometric control (1:1 aldehyde:Grignard) prevents over-addition .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Use silica gel column chromatography (hexane:EtOAc gradient) to separate the product from unreacted starting materials. Distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) may also be employed .
Advanced Research Questions
Q. What mechanistic pathways explain the cyclobutane ring’s stability during formylation reactions?
- Methodological Answer : The ring strain in cyclobutane (~110 kJ/mol) increases reactivity, but conjugation between the formyl group and ester stabilizes the intermediate. Computational studies (DFT calculations) suggest that transition states favor retention of the cyclobutane ring due to partial delocalization of the formyl π-electrons .
Q. How does stereoelectronic effects in this compound impact its stereoselective transformations?
- Methodological Answer : The cyclobutane ring’s puckered geometry creates distinct axial/equatorial positions for substituents, influencing stereoselectivity in reactions like asymmetric hydrogenation. Chiral catalysts (e.g., BINAP-Ru complexes) can achieve >90% enantiomeric excess in reductions .
Q. What biological assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to enzymes like cyclooxygenase-2 (COX-2). IC₅₀ values are determined via dose-response curves, with molecular docking simulations (AutoDock Vina) to predict binding modes .
Q. How can computational modeling resolve contradictions in reported reactivity data between halogenated analogs?
- Methodological Answer : Compare frontier molecular orbitals (HOMO/LUMO) of halogenated derivatives (e.g., 3-iodo vs. 3-bromo) using Gaussian09. Iodine’s lower electronegativity increases LUMO energy, enhancing electrophilicity and explaining higher reactivity in cross-coupling reactions vs. brominated analogs .
Q. What strategies improve synthetic yields in large-scale preparations of this compound?
- Methodological Answer : Optimize via:
- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (yield increase from 65% to 85%) .
- Catalyst Screening : Lewis acids like ZnCl₂ improve formylation efficiency by stabilizing reactive intermediates .
Q. How do solvent effects influence the compound’s stability during long-term storage?
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Ethyl 1-formylcyclobutanecarboxylate and related cyclobutane derivatives:
Key Comparative Insights
Ester Group Variations
- Ethyl vs. Methyl Esters : this compound and its methyl analog differ in ester chain length. The ethyl group (C₂H₅) may confer higher lipophilicity compared to the methyl group (CH₃), influencing solubility and bioavailability in pharmaceutical applications .
- Synthesis: Methyl esters (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ) are often synthesized via esterification or transesterification, suggesting similar routes for ethyl analogs .
Substituent Effects on Reactivity
- Halogenated Derivatives: Brominated analogs (e.g., Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate) are prone to nucleophilic substitution (SN2) reactions due to the bromine atom, making them useful intermediates in cross-coupling chemistry. Fluorinated derivatives (e.g., Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate) exhibit enhanced metabolic stability, a critical feature in drug design .
- Functional Group Compatibility : The formyl group (-CHO) in this compound is highly reactive, enabling condensation or reduction reactions, whereas Boc-protected amines (e.g., in ) require deprotection steps for further functionalization .
Ring Strain and Conformational Analysis
- Cyclobutane rings exhibit significant angle strain (~90° vs. ideal 109.5° for sp³ carbons).
Properties
IUPAC Name |
ethyl 1-formylcyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWHQYLTMRHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481311 | |
Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-93-5 | |
Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.